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Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-2-
methylphenol (C₈H₁₀O₂), a key aromatic compound with applications in various chemical

syntheses.[1] As a substituted phenol, its structural elucidation relies on the synergistic

interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). This document serves as a comprehensive resource for

researchers and drug development professionals, detailing not only the spectral data but also

the underlying principles and experimental methodologies. By explaining the causality behind

the observed spectral features, this guide aims to provide a robust framework for the

unambiguous identification and characterization of 5-Methoxy-2-methylphenol and related

molecules.

Introduction
5-Methoxy-2-methylphenol, also known as 3-methoxy-6-methylphenol, is an organic

compound featuring a benzene ring substituted with hydroxyl, methoxy, and methyl groups.[1]

The precise determination of its chemical structure is paramount for its application in research

and industry. Spectroscopic techniques provide a non-destructive and highly informative

approach to molecular characterization. This guide will systematically explore the ¹H NMR, ¹³C

NMR, IR, and MS data, offering a holistic view of the molecule's structural attributes.

The overall workflow for the spectroscopic characterization of a compound like 5-Methoxy-2-
methylphenol is a multi-faceted process, ensuring a high degree of confidence in the final
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structural assignment.
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it
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provides detailed information about the chemical environment, connectivity, and

stereochemistry of atoms within a molecule.[2]

Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol ensures reproducibility and high-quality data.[3][4]

Sample Preparation: Dissolve approximately 10-20 mg of 5-Methoxy-2-methylphenol in
0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium in the

solvent is used by the spectrometer for field-frequency locking.[3] Ensure the sample is fully

dissolved to avoid peak broadening.[3]

Transfer: Transfer the solution into a clean, high-precision 5 mm NMR tube. The liquid height

should be approximately 4-5 cm.[3]

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the sample

gauge to ensure correct positioning within the probe. Insert the sample into the NMR

spectrometer.

Locking and Shimming: The instrument automatically locks onto the deuterium signal of the

solvent. Shimming is then performed to optimize the homogeneity of the magnetic field,

which is critical for achieving sharp, well-resolved peaks.

Acquisition: Acquire the ¹H NMR spectrum. A typical experiment involves a short

radiofrequency pulse, followed by the acquisition of the free induction decay (FID). For ¹³C

NMR, a greater number of scans are typically required due to the lower natural abundance of

the ¹³C isotope.[5]

¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.

5-Methoxy-2-methylphenol Structure
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Caption: Structure of 5-Methoxy-2-methylphenol.[1]

Table 1: ¹H NMR Data for 5-Methoxy-2-methylphenol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.7-6.9 Multiplet 3H Ar-H

~5.6 Singlet (broad) 1H Ar-OH

3.79 Singlet 3H -OCH₃

2.23 Singlet 3H Ar-CH₃

Interpretation:

Aromatic Protons (δ ~6.7-6.9 ppm): The signals in this region correspond to the three

protons on the benzene ring. The overlapping nature of these signals (a multiplet) is

expected due to the substitution pattern.

Phenolic Proton (δ ~5.6 ppm): The broad singlet is characteristic of a hydroxyl proton. Its

chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

Methoxy Protons (δ 3.79 ppm): The sharp singlet integrating to three protons is indicative of

the methoxy group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent

oxygen atom.

Methyl Protons (δ 2.23 ppm): The singlet at a more upfield position corresponds to the three

protons of the methyl group attached directly to the aromatic ring.

¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 5-Methoxy-2-methylphenol
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Chemical Shift (δ, ppm) Assignment

156.0 C-OCH₃

145.8 C-OH

121.5 Ar-C

118.8 Ar-C

112.3 Ar-C

110.0 Ar-C

55.4 -OCH₃

16.2 Ar-CH₃

Interpretation:

Aromatic Carbons (δ 110.0-156.0 ppm): Six distinct signals are observed in the aromatic

region, confirming the presence of six unique carbon atoms in the benzene ring. The carbons

directly attached to the oxygen atoms (C-OCH₃ and C-OH) are the most downfield

(deshielded) due to the strong electron-withdrawing effect of oxygen.

Methoxy Carbon (δ 55.4 ppm): This signal corresponds to the carbon of the methoxy group.

Methyl Carbon (δ 16.2 ppm): The most upfield signal is assigned to the methyl carbon

attached to the ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method.[7]

Background Scan: A background spectrum is recorded without any sample on the ATR

crystal. This is necessary to subtract the absorbance from the atmosphere (e.g., CO₂, H₂O).
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[8]

Sample Application: A small amount of liquid 5-Methoxy-2-methylphenol is placed directly

onto the ATR crystal, ensuring complete coverage.[8]

Spectrum Acquisition: The IR spectrum of the sample is recorded. The instrument's software

automatically ratios the sample spectrum against the background to generate the final

transmittance or absorbance spectrum.[9]

Cleaning: The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g.,

isopropanol) after the measurement.

IR Spectroscopy: Data and Interpretation
The IR spectrum of 5-Methoxy-2-methylphenol displays characteristic absorption bands that

confirm its key functional groups.

Table 3: Key IR Absorption Bands for 5-Methoxy-2-methylphenol

Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3200-3600 Strong, Broad O-H Stretch Phenolic -OH

3000-3100 Medium C-H Stretch Aromatic C-H

2850-3000 Medium C-H Stretch Aliphatic C-H (CH₃)

1500-1600 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong C-O Stretch
Aryl-Alkyl Ether

(asymmetric)

~1040 Medium C-O Stretch
Aryl-Alkyl Ether

(symmetric)

Interpretation:

O-H Stretch (3200-3600 cm⁻¹): The most prominent feature is the broad, strong absorption

band characteristic of the O-H stretching vibration of a phenol.[10][11] The broadness is a
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direct result of intermolecular hydrogen bonding.[10]

C-H Stretches (2850-3100 cm⁻¹): The spectrum shows absorptions for both aromatic C-H

stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and methoxy

groups (below 3000 cm⁻¹).[10]

C=C Aromatic Stretch (1500-1600 cm⁻¹): These absorptions are characteristic of the carbon-

carbon double bond stretching within the aromatic ring.[11]

C-O Stretch (~1250 and ~1040 cm⁻¹): The strong absorption around 1250 cm⁻¹ is due to the

asymmetric C-O stretching of the aryl-alkyl ether (methoxy group), a key diagnostic feature

for anisole-type compounds.[12] The symmetric stretch appears around 1040 cm⁻¹.[12]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a

common technique for volatile organic compounds.[13][14]

Experimental Protocol: Electron Ionization (EI) MS
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a Gas Chromatograph (GC) for separation and purification.[14] The sample is

vaporized in a high vacuum environment.

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy

electron beam (typically 70 eV).[13][15] This causes an electron to be ejected from the

molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[16]

Fragmentation: The excess energy from the electron impact causes the molecular ion to

break apart into smaller, charged fragments and neutral radicals. This fragmentation is highly

reproducible.[17]

Analysis and Detection: The positively charged ions (molecular ion and fragments) are

accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio

(m/z). A detector then records the abundance of each ion.
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Mass Spectrometry: Data and Interpretation
The mass spectrum of 5-Methoxy-2-methylphenol shows a clear molecular ion peak and a

characteristic fragmentation pattern. The molecular weight of C₈H₁₀O₂ is 138.16 g/mol .[18][19]

[20][21][22]

Table 4: Major Peaks in the EI Mass Spectrum of 5-Methoxy-2-methylphenol

m/z Relative Intensity (%) Proposed Fragment

138 92 [M]⁺• (Molecular Ion)

123 100 [M - CH₃]⁺

95 22 [M - CH₃ - CO]⁺

Interpretation:

Molecular Ion Peak (m/z 138): The peak at m/z 138 corresponds to the intact molecular ion

[C₈H₁₀O₂]⁺•, which confirms the molecular weight of the compound.[18] Phenolic compounds

often show a prominent molecular ion peak due to the stability of the aromatic ring.[23]

Base Peak (m/z 123): The most abundant ion (base peak) is observed at m/z 123. This

corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a

very common and favorable fragmentation for methoxy-substituted aromatic compounds, as

the resulting ion is resonance-stabilized.

Fragment Ion (m/z 95): A significant peak at m/z 95 results from the subsequent loss of

carbon monoxide (CO, 28 Da) from the [M - CH₃]⁺ fragment. The loss of CO is a

characteristic fragmentation pathway for phenols.[23]
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Caption: Proposed MS fragmentation pathway.

Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. For 5-Methoxy-2-methylphenol:

MS establishes the molecular formula (C₈H₁₀O₂) with a molecular weight of 138 Da.

IR confirms the presence of key functional groups: a hydroxyl (-OH), an ether (-O-), an

aromatic ring, and aliphatic C-H bonds.

¹³C NMR shows eight distinct carbon signals, consistent with the proposed structure.

¹H NMR confirms the presence and environment of the different types of protons (aromatic,

hydroxyl, methoxy, and methyl) and their relative numbers.

Together, these techniques provide a self-validating and unambiguous confirmation of the

structure of 5-Methoxy-2-methylphenol, leaving no room for alternative isomers. The

combined data corroborates the specific substitution pattern on the aromatic ring, fulfilling the

requirements for rigorous chemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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